
MK-571-d6SodiumSalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK-571-d6 Sodium Salt is a deuterated form of MK-571, a selective and competitive antagonist of leukotriene D4 (LTD4) and an inhibitor of multidrug resistance-associated protein 1 (MRP1). This compound is primarily used in scientific research to study its effects on various biological processes and its potential therapeutic applications .
Métodos De Preparación
The synthesis of MK-571-d6 Sodium Salt involves the incorporation of deuterium atoms into the molecular structure of MK-571. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of the core structure of MK-571.
Deuteration: Deuterium atoms are introduced into the molecule through specific chemical reactions, replacing hydrogen atoms.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Análisis De Reacciones Químicas
MK-571-d6 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
MK-571, also known as MK-571 Sodium Salt or L-660711, is a quinoline compound initially developed as a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist . It is recognized as a selective and competitive antagonist of leukotriene D4 (LTD4), exhibiting Ki values of 0.22 and 2.1 nM for guinea pig and human lung membranes, respectively . While it is known as an inhibitor of multidrug resistance protein-1 (MRP-1), studies suggest its anti-HCV activity is more closely related to its CysLTR1 antagonist properties .
Scientific Research Applications
MK-571 has various applications in scientific research, including:
- HCV Replication Inhibition: Research indicates that MK-571 can inhibit Hepatitis C Virus (HCV) replication in hepatoma cell cultures by acting as a CysLTR1 receptor antagonist . In Huh7.5 cells, treatment with MK-571 resulted in a dose-dependent decrease of HCV-SGR RNA, with an effective concentration (EC50) of 9.0 ± 0.3 μM and a maximum HCV-SGR RNA reduction of approximately 11-fold at 50 μM .
- Pulmonary Hypertension Studies: MK-571 has been used in animal studies to investigate pulmonary hypertension (PH). Studies involving mice exposed to hypoxia showed that MK-571 treatment could lower right ventricular systolic pressure (RVSP) and Fulton index, and decrease medial thickening of small pulmonary arteries and arterioles .
- Airway Response Evaluation: MK-571 has been used to evaluate the effect of leukotriene receptor antagonism on airway responses to inhaled allergens .
- Uveal Melanoma Research: MK-571's potential as a therapeutic agent for uveal melanoma (UM) is under investigation. It has been shown to reduce cell viability and proliferation and induce apoptosis in UM cell lines in vitro .
Detailed Research Findings
- Anti-HCV Activity: In vitro studies have demonstrated that MK-571 can inhibit HCV RNA replication in a dose-dependent manner . An extended treatment with 100 μM of MK-571 almost cured Huh7.5-SGR-containing cells from their replicons . The anti-HCV activity of MK-571 is associated with its CysLTR1 antagonist property rather than MRP-1 inhibition .
- Reversal of Pulmonary Hypertension: Animal studies have shown that MK-571-treated mice display lower RVSP and Fulton index, along with decreased medial thickening of small pulmonary arteries and arterioles following hypoxia .
- CysLT1 Receptor Inverse Agonist: MK-571 functions as a potent CysLT1 leukotriene receptor inverse agonist . It antagonizes LTD4-induced contractions of guinea pig trachea and ileum .
Data Table
While specific comprehensive data tables for MK-571-d6 Sodium Salt applications are not available in the search results, the following data extracted from the search results may be relevant:
Parameter | Value | Condition/Model |
---|---|---|
HCV-SGR EC50 | 9.0 ± 0.3 μM | Huh7.5 cells stably harboring a genotype 1b HCV-SGR |
Maximum HCV-SGR RNA reduction | Approximately 11-fold at 50 μM | Huh7.5 cells stably harboring a genotype 1b HCV-SGR |
CysLT1 inverse agonist EC50 | 1.3 nM | In vitro |
Ki for LTD4 binding inhibition | 2.1 nM | Human lung membranes |
Case Studies
The provided search results do not contain explicitly labeled case studies. However, the following studies can be considered as relevant examples:
- HCV Inhibition: The study of MK-571's effect on HCV replication in Huh7.5 cells . This research showed a dose-dependent decrease in HCV-SGR RNA levels, suggesting its potential as an anti-HCV agent .
- Pulmonary Hypertension Reversal: Animal research on mice exposed to hypoxia, where MK-571 was used to mitigate the effects of PH . The results showed that MK-571 treatment led to lower RVSP and reduced arterial wall thickness .
- Uveal Melanoma Treatment: The investigation of MK-571 as a potential therapeutic agent for uveal melanoma . The study demonstrated that MK-571 reduces cell viability, cell proliferation, and induces apoptosis of UM cell lines in an in vitro model .
Mecanismo De Acción
MK-571-d6 Sodium Salt exerts its effects by selectively antagonizing leukotriene D4 (LTD4) receptors and inhibiting multidrug resistance-associated protein 1 (MRP1). The compound binds to these molecular targets, blocking their activity and preventing the downstream signaling pathways. This inhibition can lead to reduced inflammation and improved drug efficacy in resistant cells .
Comparación Con Compuestos Similares
MK-571-d6 Sodium Salt is unique due to its deuterated structure, which provides enhanced stability and distinct pharmacokinetic properties compared to its non-deuterated counterpart, MK-571. Similar compounds include:
MK-571: The non-deuterated form, which shares similar biological activities but differs in stability and pharmacokinetics.
Montelukast Sodium: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: A leukotriene receptor antagonist with similar therapeutic applications.
Actividad Biológica
MK-571-d6SodiumSalt, a derivative of MK-571, is primarily known for its role as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLTR1) and an inhibitor of multidrug resistance protein 1 (MRP1). This compound has garnered attention due to its diverse biological activities, particularly in the context of drug transport, inflammation, and viral replication.
CysLTR1 Antagonism:
MK-571 acts as a potent inverse agonist at CysLTR1, with an effective concentration (EC50) of approximately 1.3 nM. This property allows it to effectively block leukotriene D4 (LTD4)-induced bronchoconstriction, which is significant in conditions such as asthma and allergic reactions. In studies involving guinea pig trachea and ileum, MK-571 demonstrated pA2 values of 9.4 and 10.5, respectively, indicating strong antagonistic activity against LTD4-induced contractions .
MRP1 Inhibition:
In addition to its effects on CysLTR1, MK-571 inhibits MRP1-mediated transport. This inhibition enhances the efficacy of cytotoxic agents in malignant cells, suggesting potential applications in cancer therapy . The compound's ability to modulate drug efflux mechanisms is particularly relevant in overcoming multidrug resistance in cancer treatment.
Antiviral Activity Against Hepatitis C Virus (HCV)
Recent studies have uncovered the antiviral properties of MK-571 against HCV. In hepatoma cell lines harboring HCV replicons, MK-571 significantly reduced HCV RNA levels in a dose-dependent manner. The half-maximal effective concentration (EC50) was determined to be around 9 ± 0.3 μM, with a maximum reduction in HCV replication observed at higher concentrations . Notably, this antiviral effect was attributed not to MRP1 inhibition but rather to its action as a CysLTR1 antagonist.
Table 1: Antiviral Activity of MK-571
Cell Line | HCV Model | EC50 (μM) | Max Reduction |
---|---|---|---|
Huh7.5 | HCV-SGR | 9.0 ± 0.3 | ~11-fold |
Huh7.5 | HCV-J6/JFH1 | Not specified | Significant |
These findings suggest that MK-571 may play a role in disrupting the interaction between HCV and host cellular pathways essential for viral replication .
Effects on Flavonoid Conjugation
MK-571 has also been studied for its effects on flavonoid metabolism in intestinal cells. Research indicates that MK-571 inhibits phase-2 conjugation processes within Caco-2 cells, leading to decreased production of flavonol conjugates such as kaempferol glucuronides and sulfates . This inhibition results in increased intracellular concentrations of flavonol aglycones and reduced apical efflux of these compounds.
Table 2: Effects of MK-571 on Flavonoid Conjugation
Flavonoid | Conjugate Type | Effect of MK-571 |
---|---|---|
Kaempferol | Glucuronides | Inhibition |
Quercetin | Sulfates | Inhibition |
Galangin | Glucuronides | Inhibition |
Case Studies
Case Study 1: Asthma Management
In clinical settings, MK-571 has been utilized to manage asthma symptoms by blocking LTD4-induced bronchoconstriction. Patients receiving MK-571 showed significant improvements in lung function tests compared to those on placebo.
Case Study 2: Cancer Treatment
A study involving cancer cell lines demonstrated that MK-571 enhanced the cytotoxic effects of chemotherapeutic agents by inhibiting MRP1-mediated drug efflux, thereby increasing intracellular drug concentrations and efficacy against resistant cancer phenotypes.
Propiedades
IUPAC Name |
sodium;3-[[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAYQOBPAXEYLI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN2NaO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.